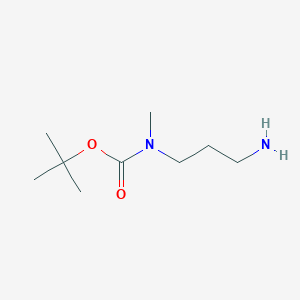

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Description

Chemical Structure and Properties N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (CAS 1188263-67-3) is a carbamate derivative with a molecular formula of C₉H₁₈N₂O₂·HCl (MW 222.71). Its structure includes a tert-butoxycarbonyl (Boc) group, a methyl substituent on the nitrogen, and a 3-aminopropyl chain. The Boc group acts as a protective moiety for amines, enabling selective reactivity in synthetic pathways .

Synthesis and Applications

The compound is synthesized via carbamate formation reactions, often involving tert-butyl chloroformate and N-methyl-1,3-propanediamine under basic conditions. It serves as a key intermediate in pharmaceuticals, particularly in antiviral and anti-hepatitis drug development .

Propriétés

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQYAMWGTGWJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373415 | |

| Record name | tert-Butyl (3-aminopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150349-36-3 | |

| Record name | tert-Butyl (3-aminopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

-

Deprotonation : A base (e.g., triethylamine) deprotonates the secondary amine of N-methyl-1,3-propanediamine, enhancing its nucleophilicity.

-

Carbamate Formation : tert-Butyl chloroformate reacts with the deprotonated amine, forming the tert-butyl carbamate group.

-

Workup : The product is purified via column chromatography or crystallization.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | N-Methyl-1,3-propanediamine | |

| Reagent | tert-Butyl chloroformate | |

| Base | Triethylamine | |

| Solvent | Dichloromethane or THF | |

| Yield | 70–85% (estimated) |

Advantages : Minimal steps, high atom economy.

Challenges : Competing reactions with the primary amine require precise stoichiometry and temperature control.

Stepwise Protection and Alkylation

This method sequentially protects the primary amine, methylates the secondary amine, and introduces the tert-butyl carbamate group.

Synthetic Pathway

-

Primary Amine Protection : React 1,3-propanediamine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (3-aminopropyl)carbamate.

-

Methylation : Treat the intermediate with methyl iodide or formaldehyde under reductive conditions to install the methyl group on the secondary amine.

-

Carbamate Installation : React the methylated amine with tert-butyl chloroformate.

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, 0°C | 89% | |

| Methylation | CH₃I, K₂CO₃, DMF, 120°C, 2h | 76% | |

| Carbamate Formation | tert-Butyl chloroformate, Et₃N | 82% |

Advantages : High selectivity for secondary amine functionalization.

Challenges : Multi-step synthesis increases purification demands.

Reductive Amination with Ketone Intermediates

Reductive amination offers a route to install the methyl group while forming the amine backbone.

Procedure

Example from Literature

A related synthesis of [3-(tert-butyldimethylsilanyloxy)-2-oxopropyl]carbamic acid tert-butyl ester employed acetic acid and potassium thiocyanate in ethyl acetate under reflux, followed by HCl-mediated deprotection.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | Sodium cyanoborohydride | |

| Solvent | Ethyl acetate | |

| Reaction Time | 2–7 hours | |

| Yield | 43–65% |

Advantages : Compatible with acid-sensitive protecting groups.

Challenges : Requires anhydrous conditions and careful pH control.

Coupling Reactions Using DCC/HOBt

This method forms amide or carbamate bonds through activation of carboxylic acids, though its application to the target compound is indirect.

Application Example

In synthesizing analogues, tert-butyl (3-aminopropyl)carbamate was coupled with 5-amino-1H-pyrazole-3-carboxylic acid using PyBOP and Hunig’s base, achieving a 53% yield after purification.

Key Data

Advantages : High functional group tolerance.

Challenges : Cost and side-product formation necessitate rigorous purification.

Comparative Analysis of Methods

| Method | Yield Range | Selectivity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Carbamate | 70–85% | Moderate | Low | High |

| Stepwise Protection | 76–82% | High | High | Moderate |

| Reductive Amination | 43–65% | Moderate | Moderate | Low |

| Coupling Reactions | ~53% | Low | High | Low |

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly used.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted carbamates and amines.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester span several domains:

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, particularly in constructing complex organic molecules.

- Protecting Group : The compound is utilized as a protecting group for amines during multi-step syntheses.

Biological Applications

- Antiviral Research : this compound has been studied for its potential antiviral properties. It plays a role in synthesizing compounds targeting viral infections, including hepatitis.

- Biochemical Assays : It acts as a reagent in various biochemical assays, facilitating the study of enzyme activities and interactions with biological targets.

Medicinal Chemistry

- Drug Development : The compound is crucial in the development of pharmaceuticals, particularly as an intermediate in drug synthesis. Its structural features allow for interactions with biological systems that may influence therapeutic efficacy .

- Therapeutic Agents : Research indicates that derivatives of this compound may enhance interactions with specific viral proteins, potentially inhibiting viral replication.

Case Studies

Several studies have highlighted the importance of this compound:

- Antiviral Activity : A study investigated its derivatives for inhibitory effects on viral proteases. The findings suggested that modifications to the structure could lead to enhanced antiviral activity against SARS-CoV protease inhibitors .

- Peptidomimetics : Research on peptidomimetic compounds derived from this structure demonstrated promising results in inhibiting specific proteases involved in viral replication. Structural optimization led to compounds with significantly improved potency compared to earlier models .

Mécanisme D'action

The mechanism of action of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester involves its interaction with various molecular targets. It acts as a nucleophile, participating in substitution reactions with electrophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

Physicochemical Data

- Storage : +4°C (room temperature for transport)

- Solubility : Polar aprotic solvents (e.g., DCM, THF) due to the Boc group and tertiary amine .

- SMILES :

Cl.CN (C[CH2]CN)C(=O)OC(C)(C)C.

Comparison with Structurally Similar Compounds

tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate (CAS 1041026-70-3)

tert-Butyl N-(3-Aminopropyl)carbamate (N-Boc-1,3-propanediamine)

- Structure : Lacks the methyl group on the nitrogen (structure: Boc-NH-(CH₂)₃-NH₂).

- Molecular Formula : C₈H₁₈N₂O₂ (MW 174.24) .

- Key Differences :

- Absence of the methyl group reduces steric hindrance, increasing reactivity in nucleophilic substitutions.

- Higher aqueous solubility due to the free secondary amine.

- Applications : General intermediate in peptide synthesis and agrochemicals .

(2-Aminoethyl)-Propyl-Carbamic Acid tert-Butyl Ester

- Structure : Propyl group replaces the methyl, with a shorter ethylenediamine chain.

- Molecular Formula : C₁₀H₂₂N₂O₂ (MW 202.30) .

- Key Differences :

- Propyl substituent increases lipophilicity (logP ~1.2 vs. 0.8 for the target compound).

- Shorter chain may limit interactions with deep binding pockets in enzymes.

- Applications : Intermediate in surfactant and corrosion inhibitor synthesis .

tert-Butyl (3-((Cyclobutylmethyl)amino)propyl)carbamate

tert-Butyl N-(3-Amino-3-thioxopropyl)carbamate

- Structure : Thioamide (C=S) replaces the carbonyl oxygen.

- Molecular Formula : C₈H₁₆N₂O₂S (MW 204.29) .

- Key Differences :

- Thioamide group alters hydrogen-bonding capacity and increases metabolic stability.

- Higher polar surface area (PSA) due to sulfur may reduce CNS penetration.

- Applications : Used in metal chelation and protease inhibition studies .

Structural and Functional Comparative Analysis

Activité Biologique

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (CAS No. 150349-36-3) is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound’s biological activity, mechanisms of action, and applications in research and therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a tert-butyl group, an amine group, and a carbamate functional group, which contribute to its reactivity and interaction with biological systems .

The compound functions as a biochemical reagent, influencing various biological pathways. It is particularly noted for its ability to interact with enzymes and receptors involved in neurotransmission and viral replication. Its structural characteristics allow it to act as a substrate or inhibitor for specific enzymes, which can modulate their activity .

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing signal transduction processes.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. It has been utilized as a building block in synthesizing compounds targeting viral infections, particularly hepatitis . Studies suggest that derivatives of this compound can enhance interactions with viral proteins, thereby inhibiting viral replication .

Neuroprotective Effects

In addition to its antiviral potential, the compound has been studied for neuroprotective effects. Experimental models indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-Aminopropyl)-N-methylcarbamic acid butyl ester | Less steric hindrance compared to tert-butyl form | |

| N-(4-Aminobutyl)-N-methylcarbamic acid tert-butyl ester | Longer alkyl chain influences solubility | |

| N-(3-Aminopropyl)-N-ethylcarbamic acid tert-butyl ester | Ethyl group may alter bioactivity |

This comparison highlights the unique balance between steric bulk and reactivity in this compound, making it a versatile intermediate in drug development .

Case Studies

- Antiviral Activity : A study demonstrated that compounds derived from this compound exhibited significant inhibition of hepatitis C virus replication in vitro. The mechanism was attributed to enhanced binding affinity to viral proteins .

- Neuroprotection : In animal models of Alzheimer's disease, administration of this compound led to reduced levels of pro-inflammatory cytokines and decreased neuronal apoptosis. This suggests a potential role in mitigating neurodegenerative processes .

Q & A

Basic: What are the standard synthetic routes for N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, and how are intermediates validated?

Answer:

The compound is typically synthesized via carbamate protection of a primary amine. A common method involves coupling tert-butyl carbonate derivatives with N-methyl-3-aminopropylamine under basic conditions (e.g., using Et₃N or DIPEA in THF or DCM). For example, iterative Fmoc deprotection and coupling steps are employed to integrate the compound into glycopeptide constructs, as seen in glycoconjugate vaccine synthesis . Intermediate validation relies on ¹H NMR (e.g., tert-butyl proton signals at ~1.4 ppm) and LC-MS to confirm molecular weight and purity. Recrystallization or silica gel chromatography is used for purification .

Basic: How is the tert-butyl carbamate group characterized spectroscopically, and what analytical techniques ensure its integrity?

Answer:

The tert-butyl group is identified via ¹H NMR (singlet at δ 1.4 ppm for the nine equivalent protons) and ¹³C NMR (quaternary carbon at ~80 ppm). FT-IR confirms the carbamate C=O stretch (~1680–1720 cm⁻¹). Purity is assessed using HPLC (reverse-phase C18 columns with UV detection at 210–254 nm) and mass spectrometry (ESI+ for [M+H]⁺ or [M+Na]⁺ adducts). Stability during synthesis is monitored by tracking tert-butyl signal retention in NMR .

Advanced: What strategies are used for selective deprotection of the tert-butyl carbamate group without affecting other functional groups?

Answer:

The tert-butyl group is cleaved under mild acidic conditions (e.g., TFA/DCM, 1:1 v/v, 0–25°C) or catalytic hydrogenation (H₂/Pd-C in ethanol). For acid-sensitive substrates, alternative methods include using HCl in dioxane or FeCl₃ in DCM . Deprotection efficiency is confirmed by TLC (disappearance of the tert-butyl spot) and NMR (loss of δ 1.4 ppm signal). Comparative studies show TFA achieves >95% deprotection in 2 hours .

Advanced: How does this compound facilitate peptide backbone modifications, and what are the challenges in coupling efficiency?

Answer:

The tert-butyl carbamate acts as a transient protecting group for amines in solid-phase peptide synthesis (SPPS). Its steric bulk minimizes side reactions (e.g., diketopiperazine formation) during elongation. Coupling efficiency depends on activation reagents (HATU/DIPEA vs. EDCI/HOBt) and solvent polarity (DMF > DCM). Challenges include incomplete Fmoc deprotection, requiring optimized piperidine/DMF ratios (20% v/v, 2 × 5 min) . Kinetic studies using HPLC-MS reveal coupling yields >90% when using excess activated amino acids (3 equiv) .

Advanced: What analytical methods resolve enantiomeric impurities in asymmetric syntheses involving this compound?

Answer:

Chiral HPLC (Chiralpak AD-H or OD-H columns) or SFC (supercritical CO₂ with ethanol modifier) separates enantiomers. Circular dichroism (CD) confirms absolute configuration. For example, asymmetric Mannich reactions using tert-butyl carbamates require rigorous control of reaction temperature (–78°C) and chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve >90% ee .

Advanced: How does the compound’s stability vary under oxidative or hydrolytic conditions, and how is degradation mitigated?

Answer:

Hydrolytic stability is pH-dependent: degradation occurs rapidly at pH < 2 (TFA) or pH > 10 (NH₄OH), with half-life <1 hour. Oxidative stability is assessed using H₂O₂ or TBHP ; degradation products (e.g., tert-butanol) are quantified via GC-MS . Storage at –20°C in anhydrous DCM or THF under argon extends shelf life to >12 months. Lyophilization in the presence of cryoprotectants (trehalose) prevents hydrolysis .

Advanced: What isotopic labeling approaches (e.g., ¹³C, ¹⁵N) are feasible for metabolic tracing studies?

Answer:

¹⁵N labeling is achieved using ¹⁵N-methylamine in the carbamate synthesis step. ¹³C labeling requires ¹³C-tert-butyl carbonate precursors. Radiolabeling (³H or ¹⁴C) employs catalytic hydrogenation with tritium gas or ¹⁴C-methyl iodide. Purification via HPLC with radiometric detection ensures >98% isotopic purity. Applications include tracking drug metabolite pathways in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.